Strontium hydroxide octahydrate
Description
Historical Context and Evolution of Academic Inquiry into Strontium Hydroxides
The journey of strontium and its compounds began in 1790 in the Scottish village of Strontian, where Adair Crawford and his colleague William Cruickshank recognized that ores from a local lead mine had distinct properties. wikipedia.org This led to the identification of a new "earth," which was named strontia. rsc.org A year later, Thomas Charles Hope, an Edinburgh chemist, conducted a more thorough investigation, confirming it as a new element and noting its characteristic of causing a candle flame to burn red. rsc.org In Germany, Martin Heinrich Klaproth was independently working on the same mineral, successfully producing both strontium oxide and strontium hydroxide (B78521). rsc.org The isolation of strontium metal was achieved in 1808 by Humphry Davy through electrolysis. rsc.orgperiodic-table.com
One of the first significant industrial applications of a strontium compound was the use of strontium hydroxide in the sugar refining industry. A process utilizing strontium hydroxide to crystallize sugar from molasses was patented by Augustin-Pierre Dubrunfaut in 1849. wikipedia.org This method saw large-scale implementation in the German sugar industry in the early 1870s and continued to be used well into the 20th century, creating a substantial demand for strontium hydroxide. wikipedia.orgbritannica.com This early industrial use spurred the mining of strontium-containing minerals. wikipedia.org
Academic inquiry into strontium hydroxides has since evolved from these foundational discoveries and initial applications. The basic chemical properties, such as the strong basicity of strontium hydroxide, were established, recognizing its ready dissociation in water to release hydroxide ions. sarchemlabs.com Early research focused on its synthesis, typically by reacting a strontium salt like strontium nitrate (B79036) with a strong base such as sodium hydroxide or potassium hydroxide, causing the strontium hydroxide to precipitate. sarchemlabs.comwikipedia.org The existence of strontium hydroxide in anhydrous, monohydrate, and octahydrate forms was also identified. wikipedia.org
Significance of Strontium Hydroxide Octahydrate in Contemporary Chemical Science
In modern chemical science, this compound is valued for its versatility as a reagent and precursor in various advanced applications. samaterials.comsigmaaldrich.com Its strong basic properties make it a crucial component in catalysis and the synthesis of other chemical compounds. sarchemlabs.com It serves as a source of strontium ions in reactions where the presence of other ions, such as chloride, would be undesirable. chemicalbook.com
The compound is readily available and is known for its high solubility in hot water, which facilitates its use in aqueous solutions. chemicalbook.comontosight.ai this compound is also known to absorb carbon dioxide from the air, forming strontium carbonate. wikipedia.org This reactivity is being explored in the context of carbon capture technologies.
Overview of Key Research Domains
The application of this compound spans several key research domains:
Chemical Synthesis: It is widely used as a reagent in the synthesis of other strontium compounds. samaterials.comfuncmater.com
Materials Science: In materials science, it is utilized as a precursor for creating Sr-based nanomaterials and thin films for catalytic and optoelectronic applications through methods like sol-gel hydrothermal synthesis. sigmaaldrich.com It has also been used in the fabrication of high-performance perovskite solar cells. sigmaaldrich.com
Catalysis: The compound is employed in the synthesis of solid base catalysts for various chemical reactions, including esterification and transesterification processes. sarchemlabs.comsigmaaldrich.com
Environmental Science: Research is ongoing into its use for CO₂ capture, where it is used to modify adsorbents like nanoclay montmorillonite (B579905) to enhance their carbon dioxide adsorption capacity. researchgate.net
The following table provides a summary of the physical and chemical properties of Strontium Hydroxide and its hydrates:
| Property | Strontium Hydroxide (Anhydrous) | This compound |
| Chemical Formula | Sr(OH)₂ | Sr(OH)₂·8H₂O |
| Molar Mass | 121.63 g/mol wikipedia.orgfuncmater.com | 265.76 g/mol wikipedia.orgsigmaaldrich.comfuncmater.com |
| Appearance | Prismatic, colorless, deliquescent crystals funcmater.com | White crystalline powder sarchemlabs.comsamaterials.com |
| Density | 3.625 g/cm³ wikipedia.orgfuncmater.com | 1.90 g/cm³ wikipedia.orgfuncmater.com |
| Melting Point | 535 °C wikipedia.orgfuncmater.com | 100 °C (loses water of crystallization) chemicalbook.comhoneywell.com |
| Boiling Point | 710 °C (decomposes) wikipedia.orgfuncmater.com | Decomposes on heating honeywell.com |
| Solubility in Water | 0.41 g/100 mL (0 °C), 21.83 g/100 mL (100 °C) wikipedia.org | 0.90 g/100 mL (0 °C), 47.7 g/100 mL (100 °C) chemicalbook.com |
The following table details some of the key research findings related to the application of this compound:
| Research Area | Key Finding | Reference |
| CO₂ Capture | Modification of nanoclay montmorillonite with strontium hydroxide resulted in an optimal CO₂ adsorption capacity of 102.21 mg/g. | researchgate.net |
| Catalysis | Used to synthesize solid base catalysts for solid-liquid interface reactions. | sigmaaldrich.com |
| Materials Synthesis | Employed as a precursor in the sol-gel hydrothermal synthesis of Sr-based nanomaterials. | sigmaaldrich.com |
| Solar Cells | Utilized in the fabrication of perovskite solar cells to enhance their performance. | sigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
H18O10Sr |
|---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
strontium;dihydroxide;octahydrate |
InChI |
InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 |
InChI Key |
UJPWWRPNIRRCPJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Strontium Hydroxide Octahydrate
Crystallization from Aqueous Solutions
Crystallization from aqueous solutions is a common and effective method for producing strontium hydroxide (B78521) octahydrate. wikipedia.org This process involves dissolving a soluble strontium salt in water and then inducing crystallization through various techniques.
Optimization of Crystallization Parameters
The quality and yield of strontium hydroxide octahydrate crystals are highly dependent on the careful control of several parameters during the crystallization process. These include temperature, concentration of reactants, and heating or cooling rates.
The solubility of strontium hydroxide is notably temperature-dependent, being slightly soluble in cold water and significantly more soluble in hot water. chemicalbook.com This property is fundamental to the crystallization process. A typical method involves creating a saturated or supersaturated solution at an elevated temperature and then cooling it to induce crystallization. The cooling rate plays a critical role in determining the crystal size and morphology. Slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less uniform particles.
A patented method for preparing granular crystals of this compound specifies that recrystallizing crude this compound at a temperature between 72°C and 74°C results in high-purity crystals where particles with a diameter larger than 1000 micrometers account for more than 55%. google.compatsnap.com
Influence of Starting Materials and Precursors on Product Purity and Morphology
The choice of starting materials is a critical factor that directly impacts the purity and morphology of the final this compound product. Common methods involve the reaction of a soluble strontium salt, such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂), with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). wikipedia.orgsarchemlabs.com The purity of these precursors is paramount, as any impurities can be incorporated into the crystal lattice of the final product.
One industrial process starts with celestite (a mineral containing strontium sulfate), which is calcined to produce crude strontium sulfide (B99878). google.com This is then leached with hot water and reacted with sodium hydroxide to form coarse this compound through cooling crystallization. wjygy.com.cn Subsequent desulfurization, purification, and recrystallization steps are necessary to achieve a high-purity product. wjygy.com.cn
The reaction can be summarized as: SrS + 2NaOH + 8H₂O → Sr(OH)₂·8H₂O + Na₂S
Another approach involves the direct reaction of strontium oxide with water. nist.gov However, the most common laboratory and industrial preparation involves the precipitation of strontium hydroxide from a solution of a soluble strontium salt by adding a strong base. wikipedia.org
The table below illustrates the effect of different starting materials on the synthesis process:
| Starting Strontium Salt | Base | Key Considerations |
| Strontium Nitrate (Sr(NO₃)₂) | Sodium Hydroxide (NaOH) | A common and straightforward method. The resulting sodium nitrate is highly soluble and can be washed away. wikipedia.orgsarchemlabs.com |
| Strontium Chloride (SrCl₂) | Potassium Hydroxide (KOH) | An alternative to the nitrate route. The choice may depend on the desired byproducts. sarchemlabs.com |
| Strontium Sulfide (SrS) | Sodium Hydroxide (NaOH) | An industrial process starting from the mineral celestite. Requires purification steps to remove sulfur compounds. google.comwjygy.com.cn |
Advanced Recrystallization Techniques for Enhanced Purity
To achieve the high purity required for many applications, advanced recrystallization techniques are employed. Recrystallization is a purification process that involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize again upon cooling. wjygy.com.cn This process effectively removes impurities that are more soluble in the solvent than the desired product.
For this compound, hot water is an excellent solvent for recrystallization due to the compound's significantly higher solubility at elevated temperatures. chemicalbook.com A process for preparing high-purity this compound with a purity of over 99.0% involves desulfurization, purification, and recrystallization of a coarse product. wjygy.com.cn The recrystallization mother liquor can be recycled in the process to improve economic efficiency. google.com
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is another powerful method for preparing crystalline materials, including strontium hydroxide and its hydrates. This technique involves carrying out chemical reactions in aqueous solutions at temperatures above the boiling point of water and at elevated pressures.
Controlled Growth of Hydrated Strontium Hydroxides
Hydrothermal methods allow for precise control over the growth of hydrated strontium hydroxide crystals. By manipulating the reaction conditions, it is possible to synthesize different hydrated forms, such as the monohydrate and the octahydrate. nist.gov For instance, strontium hydroxide monohydrate has been prepared by the hydrothermal treatment of strontium oxide in the presence of a slight excess of water at 168°C. nist.gov The anhydrous form, Sr(OH)₂, was prepared by hydrating strontium oxide under pressure at 400°C. nist.gov
The controlled environment within a hydrothermal reactor can influence the nucleation and growth kinetics, leading to the formation of well-defined crystals with specific morphologies. This method is particularly useful for synthesizing nanomaterials, and this compound can be used as a precursor in the sol-gel hydrothermal synthesis of strontium-based nanomaterials. sigmaaldrich.com
Impact of Hydrothermal Conditions on Material Characteristics
The characteristics of the resulting strontium hydroxide material are strongly influenced by the hydrothermal conditions, including temperature, pressure, and reaction time. Research on the hydrothermal processing of amorphous strontium hydroxyapatite (B223615), a related strontium compound, has shown that increasing the temperature and processing time leads to a transition from an amorphous to a more crystalline state. researchgate.net Specifically, the transition to a crystalline state was observed to begin at 150°C after one hour, at 120°C after three hours, and at 110°C after six hours. researchgate.net
While this study was on a different strontium compound, the principles can be extrapolated to the synthesis of strontium hydroxide. The hydrothermal conditions can be fine-tuned to control the crystallinity, particle size, and morphology of the final product. For example, a study on the hydrothermal synthesis of nanorod-shaped strontium tin hydroxide demonstrated that the reaction temperature and time significantly influenced the morphology and size of the resulting nanorods. researchgate.net Similar control over the characteristics of this compound can be expected through the careful manipulation of hydrothermal parameters.
The table below summarizes the effect of hydrothermal conditions on material properties based on related strontium compound studies:
| Hydrothermal Parameter | Effect on Material Characteristics |
| Temperature | Higher temperatures generally promote higher crystallinity and can influence the phase of the hydrated strontium hydroxide formed. researchgate.net |
| Pressure | Affects the solubility of reactants and the stability of different hydrated phases. |
| Reaction Time | Longer reaction times typically lead to more complete crystallization and can influence particle size and morphology. researchgate.net |
Synthesis via Strontium Salt Reactions with Strong Bases
The conventional and most straightforward method for synthesizing strontium hydroxide involves the reaction of a soluble strontium salt with a strong alkali base. wikipedia.org This precipitation reaction is widely employed due to its simplicity and effectiveness.
The process typically begins with the dissolution of a strontium salt, most commonly strontium nitrate (Sr(NO₃)₂), in water to create an aqueous solution. wikipedia.org To this solution, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added incrementally. The addition of the strong base introduces hydroxide ions (OH⁻) into the solution, which then react with the strontium ions (Sr²⁺).
The resulting product, strontium hydroxide (Sr(OH)₂), is only slightly soluble in cold water. This low solubility causes it to precipitate out of the solution as a fine white powder. wikipedia.org The precipitate can then be separated from the liquid by filtration. To ensure the purity of the final product, the collected strontium hydroxide is typically washed with cold water to remove any remaining soluble impurities and is subsequently dried. wikipedia.org Strontium hydroxide can exist in its anhydrous form, as a monohydrate, or as an octahydrate. wikipedia.orgquora.com
The general chemical equation for this reaction is:
Sr(NO₃)₂(aq) + 2 NaOH(aq) → Sr(OH)₂(s) + 2 NaNO₃(aq)
| Reactant | Formula | Role in Synthesis |
| Strontium Nitrate | Sr(NO₃)₂ | Source of strontium ions |
| Sodium Hydroxide | NaOH | Provides hydroxide ions for precipitation |
| Potassium Hydroxide | KOH | Alternative strong base |
Novel Synthesis Routes and Methodological Innovations
In the pursuit of more efficient and controlled synthesis methods, researchers have explored innovative techniques that offer improvements over traditional approaches. One such area of advancement is the use of ultrasonic assistance.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis, a branch of sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions and influence the properties of the resulting materials. This technique has been investigated in the synthesis of strontium-containing compounds to achieve finer particles and enhanced material characteristics.
Research into the synthesis of fine Sr²⁺-substituted hydroxyapatite (SrHAp) has demonstrated the application of ultrasonication. researchgate.net In this process, this compound is used as a raw material. researchgate.net The synthesis involves the addition of a phosphoric acid solution to an ultrasonicated suspension of calcium hydroxide that contains strontium hydroxide. researchgate.net The use of ultrasound in this context aids in creating fine SrHAp particles. researchgate.net
Another study focused on the ultrasound-assisted synthesis of bare strontium titanate (STO) and bismuth-doped STO, employing strontium acetate (B1210297) as a precursor for strontium. nih.gov The application of ultrasonic treatment during the synthesis process was found to be crucial in promoting phase purity and improving the homogeneity of the final materials. nih.gov The high-frequency sound waves help to enhance the dispersion and activation of the precursors in the solution, which in turn suppresses the formation of undesirable phases. nih.gov
| Precursor/Reactant | Compound Synthesized | Role of Ultrasonication | Research Finding |
| This compound | Sr²⁺-substituted hydroxyapatite (SrHAp) | To produce fine particles | Aided in the formation of fine SrHAp particles. researchgate.net |
| Strontium acetate | Strontium titanate (STO) | To promote phase purity and homogeneity | Enhanced dispersion and activation of precursors, suppressing the formation of undesired phases. nih.gov |
Structural Elucidation and Crystallographic Studies of Strontium Hydroxide Octahydrate
Advanced Diffraction Techniques for Crystal Structure Determination
To fully comprehend the intricate structure of strontium hydroxide (B78521) octahydrate, researchers have employed a suite of powerful diffraction techniques.
Neutron Diffraction Studies at Varying Temperatures (e.g., 20 K, 100 K, 200 K)
Neutron diffraction has been a pivotal technique in resolving the structural ambiguities of Sr(OH)₂·8H₂O, particularly in locating the hydrogen atoms, which is a significant challenge for X-ray diffraction. iucr.org Studies conducted at multiple temperatures—20 K, 100 K, and 200 K—have provided detailed insights into the effects of thermal motion on molecular dimensions and hydrogen bonding parameters. iucr.orgnih.gov
These investigations confirmed that the crystal structure consists of double layers composed of water molecules and hydroxide ions, which are separated by strontium ions (Sr²⁺) along the c-axis. iucr.orgnih.govresearchgate.net The data from these low-temperature studies allowed for a precise description of the hydrogen bonding network and the coordination environment of the strontium ion. iucr.org The use of different temperatures helps in evaluating how thermal vibrations affect bond lengths and angles within the crystal lattice. iucr.org
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a fundamental non-destructive technique that provides detailed information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For strontium hydroxide octahydrate, this method was instrumental in the initial descriptions of its structure. znaturforsch.com
In a high-resolution redetermination of the structure, single-crystal X-ray diffraction data, comprising 2656 unique reflections, were used to refine the crystal structure to an R value of 0.0303. researchgate.netznaturforsch.com This level of precision, for the first time, enabled the localization of all hydrogen atom positions from X-ray data alone, allowing for a detailed description of the hydrogen bonding scheme. znaturforsch.comresearchgate.netznaturforsch.com The analysis confirmed that the Sr²⁺ ions are coordinated by eight water molecules in a square antiprismatic geometry. znaturforsch.comresearchgate.net
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a key analytical tool for identifying crystalline phases and can rapidly distinguish between different polymorphs or hydrates of the same compound. ncl.ac.uk For strontium hydroxide, PXRD patterns have been used to identify its various forms, including the anhydrous, monohydrate, and octahydrate states. nist.gov The technique is essential for confirming the phase purity of a sample. ncl.ac.ukresearchgate.net
By comparing the diffraction pattern of a sample to reference patterns in databases like the Crystallography Open Database (COD), one can confirm the presence of the Sr(OH)₂·8H₂O phase. ncl.ac.uk Furthermore, PXRD data is crucial for the refinement of lattice parameters, which are the dimensions of the unit cell. This process is vital for quality control and for studying the effects of environmental conditions, such as exposure to carbon dioxide, on the material's structure. researchgate.net
Crystallographic Parameters and Space Group Analysis
The crystal structure of this compound is tetragonal. iucr.orgresearchgate.net Over the years, different space groups were proposed, but detailed studies have converged on the space group P4/ncc. researchgate.netznaturforsch.comcrystallography.net This assignment was confirmed through meticulous single-crystal X-ray and neutron diffraction experiments that resolved earlier structural uncertainties. iucr.orgresearchgate.net The unit cell contains four formula units (Z=4). researchgate.net
The lattice parameters vary slightly with temperature due to thermal expansion and contraction. Neutron diffraction studies have provided precise values at cryogenic temperatures.
| Parameter | Value (from Neutron Diffraction at 20 K) iucr.org | Value (from X-ray Diffraction) researchgate.netznaturforsch.com |
|---|---|---|
| Formula | Sr(OH)₂·8H₂O | |
| Crystal System | Tetragonal | |
| Space Group | P4/ncc | P4/ncc |
| a (Å) | 9.001(1) | 9.017(1) |
| c (Å) | 11.586(1) | 11.603(1) |
| Volume (ų) | 937.5 | 942.3 |
Hydrogen Bonding Networks within the Octahydrate Structure
A defining feature of the Sr(OH)₂·8H₂O crystal structure is its extensive and intricate network of hydrogen bonds. iucr.orgresearchgate.net This network is crucial to the stability of the hydrated crystal. Each water molecule within the structure is involved in three hydrogen bonds. iucr.orgnih.gov The hydroxide ions (OH⁻) also play a dual role, acting as both hydrogen bond donors and acceptors, which is a relatively rare occurrence for OH⁻ ions in the solid state. iucr.org
The hydroxide ions form linear chains along the c-axis of the crystal. iucr.orgresearchgate.netznaturforsch.com These chains are interconnected with the strontium-water polyhedra through additional hydrogen bonds. researchgate.netznaturforsch.com Specifically, the OH⁻ ions form chains of acceptor and donor bonds along the fourfold axis, engaging in four bonds with surrounding water molecules. iucr.orgiucr.org This arrangement results in a dense, three-dimensional network that links the double layers of H₂O and OH⁻ ions. iucr.orgresearchgate.net
Coordination Chemistry of Strontium in the Octahydrate Form
In the octahydrate crystal, the strontium ion (Sr²⁺) is not directly coordinated to the hydroxide ions. znaturforsch.comresearchgate.net Instead, its coordination sphere is exclusively composed of water molecules. The Sr²⁺ ion is eight-coordinated by the oxygen atoms of eight distinct water molecules. iucr.orgnih.govresearchgate.net
Thermal Decomposition and Dehydration Mechanisms
The process of heating strontium hydroxide (B78521) octahydrate initiates a series of dehydration and decomposition events that can be meticulously studied using thermal analysis methods.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for investigating the thermal decomposition of strontium hydroxide octahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic transitions.
Studies employing TGA and DTA have successfully identified distinct stages in the dehydration of this compound. The process typically occurs in the following sequence:
Octahydrate to Hexahydrate/Monohydrate: Upon heating, this compound first transforms into lower hydrates. Research indicates that up to 210°C, the octahydrate converts to a hexahydrate and subsequently to a monohydrate. akjournals.com The initial dehydration process, occurring between 70°C and 140°C with a maximum rate at 110°C, corresponds to the loss of seven water molecules to form the monohydrate. akjournals.com
Monohydrate to Anhydrous Strontium Hydroxide: The final water molecule is removed between 160°C and 210°C, with a peak rate at 170°C, resulting in the formation of amorphous anhydrous strontium hydroxide. akjournals.com Some studies suggest this final dehydration step to form the anhydrous hydroxide occurs at approximately 100°C.
The existence of strontium hydroxide monohydrate has been confirmed by various researchers, who have prepared it by drying the octahydrate under specific conditions, such as in a vacuum or a current of hydrogen at 45-50°C. akjournals.com
The thermal decomposition of anhydrous strontium hydroxide, which commences around 530°C, proceeds in several overlapping stages. akjournals.com DTA curves have shown a plateau around 640°C, suggesting the presence of two overlapping endothermic effects with maxima at 640°C and 660°C. akjournals.com Similarly, the first DTG (Derivative Thermogravimetry) peak at 630°C exhibits a flattened shape below this temperature, indicating two overlapping decomposition steps with maxima at 600°C and 640°C. akjournals.com This complexity highlights the need for advanced analytical techniques to resolve these individual processes. The entire decomposition process, leading to the formation of amorphous strontium oxide, is complete by 700°C. akjournals.com
Advanced Thermal Analysis Techniques
To overcome the limitations of conventional TGA/DTA in resolving overlapping thermal events, more sophisticated methods have been employed.
Sample Controlled Thermal Analysis (SCTA) for Enhanced Resolution
Sample Controlled Thermal Analysis (SCTA) is a powerful technique that offers improved resolution for studying complex solid-state reactions. researchgate.netresearchgate.net In SCTA, the heating rate is controlled by the rate of the reaction itself, allowing for a more detailed separation of overlapping steps. researchgate.netresearchgate.net While direct application of SCTA to this compound is not detailed in the provided results, the technique's ability to deconvolute overlapping thermal decomposition processes, as demonstrated for other compounds, suggests its potential for providing a clearer picture of the intricate dehydration and decomposition pathways of strontium hydroxide. researchgate.net By maintaining a constant reaction rate, SCTA can minimize the influence of heat and mass transfer phenomena, leading to more accurate kinetic parameters. researchgate.net
Microwave-Assisted Dehydration: Experimental Study and Kinetic Modeling Analysis
Microwave-assisted dehydration has emerged as a rapid and efficient alternative to conventional heating methods. cip.com.cn Studies have shown that microwave irradiation can significantly accelerate the dehydration of this compound. cip.com.cn
A comparative study revealed that a relative dehydration percentage of 99.99% was achieved in just 3 minutes using a 950 W microwave oven. In contrast, conventional heating in an electric furnace at 180°C for 120 minutes resulted in only 94.6% dehydration. cip.com.cn X-ray diffraction (XRD) analysis confirmed that microwave dehydration led to a more complete conversion of the octahydrate to anhydrous strontium hydroxide, whereas a significant amount of the monohydrate remained after conventional heating. cip.com.cn
The kinetics of microwave-assisted dehydration have been modeled using thin-layer drying dynamics. cip.com.cn The Page model was found to accurately describe the dehydration behavior of this compound under microwave irradiation. cip.com.cn The effective moisture diffusivities during combined drying methods (hot air and microwave) were found to range from 5.71 × 10⁻⁸ to 2.05 × 10⁻⁷ m²/s. researchgate.net The apparent activation energy for pure hot air drying was estimated to be 23.17 kJ/mol, while for pure microwave drying, it was 22.64 W/g. researchgate.net
Interactive Data Table: Dehydration of this compound
| Dehydration Stage | Temperature Range (°C) | Peak Temperature (°C) | Product | Reference |
| Octahydrate to Monohydrate | 70 - 140 | 110 | Sr(OH)₂·H₂O | akjournals.com |
| Monohydrate to Anhydrous | 160 - 210 | 170 | Sr(OH)₂ | akjournals.com |
Interactive Data Table: Comparison of Dehydration Methods
| Method | Power/Temperature | Time | Dehydration Percentage | Final Product Composition | Reference |
| Microwave Heating | 950 W | 3 min | 99.99% | Mostly Sr(OH)₂ | cip.com.cn |
| Conventional Heating | 180 °C | 120 min | 94.6% | Significant Sr(OH)₂·H₂O remains | cip.com.cn |
Formation of Anhydrous Strontium Hydroxide and Strontium Oxide from Octahydrate Precursors
The thermal decomposition of this compound (Sr(OH)₂·8H₂O) is a multi-step process that ultimately yields strontium oxide (SrO). The initial phase of this process involves the removal of the water of hydration, followed by the decomposition of the resulting anhydrous strontium hydroxide.
When heated, this compound first loses seven of its water molecules to form strontium hydroxide monohydrate (Sr(OH)₂·H₂O). This transition is followed by the loss of the final water molecule to produce anhydrous strontium hydroxide (Sr(OH)₂). The anhydrous form is stable up to higher temperatures, at which point it decomposes into strontium oxide and water vapor.
The specific temperatures at which these transformations occur can vary depending on the conditions, such as the heating rate and the atmospheric pressure. For instance, in a hydrogen atmosphere, anhydrous strontium hydroxide melts at 375°C and subsequently converts to strontium oxide at 710°C. Other studies indicate that the complete dehydration of the octahydrate occurs at around 100°C. The final decomposition of anhydrous strontium hydroxide to strontium oxide is reported to take place at temperatures ranging from 701°C to 850°C. atomistry.comnist.gov In a vacuum, the decomposition of the hydroxide to the oxide has been observed to occur at 679 K (406°C). osti.gov
Dehydration: Sr(OH)₂·8H₂O(s) → Sr(OH)₂(s) + 8H₂O(g)
Decomposition: Sr(OH)₂(s) → SrO(s) + H₂O(g)
Interactive Data Table: Decomposition Temperatures of Strontium Hydroxide Hydrates
| Transformation | Temperature | Conditions | Reference |
| Sr(OH)₂·8H₂O → Sr(OH)₂·H₂O + 7H₂O | 45-50°C | Current of dry hydrogen | atomistry.com |
| Sr(OH)₂·H₂O → Sr(OH)₂ + H₂O | 95°C | - | atomistry.com |
| Sr(OH)₂·8H₂O dissociation | 92°C | - | nist.gov |
| Sr(OH)₂ → SrO | 701°C | - | nist.gov |
| Sr(OH)₂ → SrO | 710°C | - | |
| Sr(OH)₂ → SrO | 850°C | - | atomistry.com |
Analysis of Intermediate Hydrates and Polymorphous Transformations
During the thermal decomposition of this compound, several intermediate hydrates have been identified. The most well-documented of these is strontium hydroxide monohydrate (Sr(OH)₂·H₂O). nist.gov This monohydrate can be formed by carefully heating the octahydrate or by exposing strontium oxide to water vapor under specific conditions. atomistry.comnist.gov
Beyond the monohydrate, the existence of other, less stable, intermediate hydrates such as a heptahydrate and a dihydrate has been suggested based on vapor pressure measurements. atomistry.com However, detailed structural and stability data for these intermediates are less common in the literature. The transition from the octahydrate to the anhydrous form is often characterized by a significant loss of water molecules, with the monohydrate being a key, isolable intermediate in this pathway.
The study of polymorphous transformations in strontium hydroxide and its hydrates is an area of ongoing research. Polymorphs are different crystalline structures of the same compound. While the search results mention different crystal structures for the hydrates and anhydrous forms (the octahydrate is noted to have a tetragonal crystal structure), detailed information on pressure- or temperature-induced transformations between different polymorphs of a single strontium hydroxide hydrate (B1144303) or the anhydrous form is not extensively covered in the provided search results. atomistry.comwikipedia.org Research on other metallic hydroxides and related compounds, such as promethium, has shown that heating can induce irreversible transformations between different crystalline phases (e.g., cubic to monoclinic to hexagonal). wikipedia.org This suggests that similar polymorphous transformations could potentially occur in strontium hydroxide under specific conditions, though further dedicated studies are required for detailed characterization.
Interactive Data Table: Known Hydrates of Strontium Hydroxide
| Compound Name | Chemical Formula | Crystal System | Reference |
| This compound | Sr(OH)₂·8H₂O | Tetragonal | atomistry.comwikipedia.org |
| Strontium Hydroxide Monohydrate | Sr(OH)₂·H₂O | - | atomistry.comnist.gov |
| Strontium Hydroxide Heptahydrate | Sr(OH)₂·7H₂O | - | atomistry.com |
| Strontium Hydroxide Dihydrate | Sr(OH)₂·2H₂O | - | atomistry.com |
| Anhydrous Strontium Hydroxide | Sr(OH)₂ | - |
Spectroscopic Characterization Techniques and Insights
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules, offering a "fingerprint" spectrum that is unique to the compound. For strontium hydroxide (B78521) octahydrate, IR spectroscopy is particularly useful for identifying the presence and nature of hydroxyl groups (O-H) and water of hydration.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of compounds. youtube.comyoutube.comyoutube.com In the analysis of strontium hydroxide octahydrate, FTIR spectra reveal characteristic absorption bands corresponding to the vibrational modes of the molecule. The spectrum is typically dominated by strong, broad absorptions in the high-frequency region (around 3000-3700 cm⁻¹) which are characteristic of the O-H stretching vibrations of the water of hydration and the hydroxide ions. researchgate.net The broadness of these bands suggests extensive hydrogen bonding within the crystal lattice. Weaker bands at lower frequencies can be attributed to the bending modes of water molecules and the Sr-O and Sr-OH vibrations.
A study of strontium hydroxide nanoparticles showed distinct peaks in the FTIR spectrum that confirmed the presence of the hydroxide groups. researchgate.net Another research effort focusing on strontium-substituted hydroxyapatite (B223615) nanofibers also utilized FTIR to identify the characteristic vibrational modes of the incorporated groups. researchgate.net
Table 1: Representative FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |
| 3000-3700 (broad) | O-H stretching (water and hydroxide) | researchgate.net |
| ~1630 | H-O-H bending (water of hydration) | |
| Below 1000 | Sr-O and Sr-OH stretching and bending |
Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgspecac.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends into the sample in contact with the crystal. wikipedia.orgyoutube.com This technique is particularly advantageous for analyzing hydrated compounds like this compound as it is less sensitive to the strong absorption of water compared to transmission methods. wikipedia.org
The ATR-IR spectrum of this compound provides similar information to the standard FTIR spectrum, revealing the characteristic O-H and water vibrational modes. nih.gov The technique has been successfully employed to obtain high-quality data for both liquid and solid samples. youtube.com The use of ATR-FTIR has become a powerful method for determining the structure of various materials, including biological molecules. nih.govnih.gov
Table 2: ATR-IR Instrument and Sample Information for this compound Analysis
| Parameter | Description | Source |
| Instrument | Bio-Rad FTS | nih.gov |
| Technique | ATR-Neat (DuraSamplIR II) | nih.gov |
| Sample Source | J. T. Baker Chemical Company | nih.gov |
Raman Spectroscopy for Structural Evolution Monitoring
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and can be used to monitor changes in the crystal structure of materials. In the context of strontium hydroxide, Raman spectroscopy can be employed to follow its structural evolution, for instance, during hydration or carbonation processes.
A study demonstrated the use of in-situ Raman spectroscopy to monitor the hydration of strontium oxide (SrO) in ambient air. researchgate.net The initial spectrum was characterized by a broad band between 3000 and 3700 cm⁻¹, attributed to the O-H stretching of water, indicating the formation of hydrated strontium species. researchgate.net Over time, the emergence of peaks corresponding to strontium carbonate (SrCO₃) was observed, signifying the carbonation of the hydrated strontium hydroxide. researchgate.net This highlights the utility of Raman spectroscopy in tracking the chemical transformations of strontium compounds in real-time.
Table 3: Raman Peaks Observed During the Hydration and Carbonation of Strontium Oxide
| Wavenumber (cm⁻¹) | Assignment | Process | Source |
| 3000-3700 | O-H stretching in water | Hydration | researchgate.net |
| 1073 | SrCO₃ | Carbonation | researchgate.net |
| 701 | SrCO₃ | Carbonation | researchgate.net |
| 244 | SrCO₃ | Carbonation | researchgate.net |
| 182 | SrCO₃ | Carbonation | researchgate.net |
| 149 | SrCO₃ | Carbonation | researchgate.net |
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Hydrated Ion Structures
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. researchgate.netuu.nl It is a powerful tool for investigating the coordination environment of ions in solution and in solid-state materials. libretexts.org
For this compound, Sr K-edge XANES can be used to probe the local environment of the strontium ion. The shape and energy of the absorption edge are sensitive to the coordination number, the identity of the neighboring atoms, and the Sr-O bond distances. By comparing the XANES spectrum of this compound with those of other strontium compounds with known structures, it is possible to deduce detailed information about the hydration structure of the Sr²⁺ ion. researchgate.net
Research on the hydration structure of the radium(II) ion has utilized similar X-ray absorption techniques, demonstrating the power of this method for studying hydrated cations. nih.gov These studies, combining experimental data with theoretical calculations, can provide precise information on coordination numbers and interatomic distances. nih.gov
Table 4: Information Obtainable from XANES Spectroscopy of this compound
| Parameter | Insight Provided | Source |
| Edge Energy | Oxidation state of strontium | uu.nl |
| Pre-edge Features | Local symmetry around the strontium ion | libretexts.org |
| XANES Region Shape | Coordination geometry and identity of neighboring atoms | researchgate.netuu.nl |
Chemical Reactivity and Mechanistic Investigations
Carbon Dioxide Capture Mechanisms and Adsorption Studies
Strontium hydroxide (B78521) is recognized for its ability to absorb carbon dioxide from the air, a reaction that forms the basis of its potential application in CO₂ capture technologies. wikipedia.orgamericanelements.com Theoretical and experimental studies have delved into the mechanisms governing this process.
The interaction of carbon dioxide with strontium hydroxide surfaces is a critical step in the capture process. Density functional theory (DFT) studies have been employed to understand the mechanisms at an atomic level on various crystal surfaces of strontium hydroxide and its hydrates. sciforum.net When CO₂ interacts with these surfaces, it can lead to the formation of carbonate species through electron transfer. sciforum.net The orientation of the CO₂ molecule and the characteristics of its bonding differ between anhydrous Sr(OH)₂ and its hydrated forms. sciforum.net
Studies on other metal hydroxides provide analogous insights. For instance, research on hematite (B75146) (α-Fe₂O₃) nanoparticles using in-situ FTIR spectroscopy has distinguished between different adsorbed carbonate species, suggesting multiple adsorption mechanisms. rsc.org One weakly adsorbed species forms through a conventional ligand-exchange mechanism, while a more strongly adsorbed species involves the coordination of molecular CO₂. rsc.org Such detailed understanding of surface interactions is crucial for optimizing materials for CO₂ sequestration. nih.gov
Sr(OH)₂ + CO₂ → SrCO₃ + H₂O you-iggy.com
Reaction pathway analysis using DFT reveals that the formation of bicarbonate species is favored on the surfaces of anhydrous strontium hydroxide and its octahydrate form. sciforum.net Conversely, carbonate formation is the preferred pathway on strontium oxide (SrO) and the monohydrate (Sr(OH)₂·H₂O) surfaces. sciforum.net The formation of different species, such as unidentate and bidentate carbonates as well as bicarbonates, can influence the reversibility of the CO₂ adsorption process. acs.org In related systems, bicarbonate has been identified as a significant structural component in the formation of amorphous mineral particles. researchgate.net
The presence of water molecules, or hydration, plays a significant role in the thermodynamics of CO₂ adsorption. With the exception of the monohydrate, the hydration of strontium oxide to form strontium hydroxide generally increases the surface adsorption energy of CO₂. sciforum.net Interestingly, the CO₂ adsorption reaction is more thermodynamically favorable on the surface of strontium hydroxide monohydrate compared to both the anhydrous and octahydrate forms. sciforum.net This suggests that the degree of hydration is a key parameter in tuning the efficiency of CO₂ capture. Studies on other materials have also shown that pre-hydration of surfaces can impact CO₂ sequestration capacity. nih.gov
Reactions in Aqueous Environments
In aqueous solutions, strontium hydroxide, a strong base, dissociates to produce strontium ions (Sr²⁺) and hydroxide ions (OH⁻). youtube.com While it is considered a strong base, its solubility in water is limited. youtube.com The behavior of the strontium ion and the hydroxide ions in water is central to its aqueous chemistry.
The strontium ion (Sr²⁺) in water undergoes hydrolysis, reacting with water molecules to form strontium hydroxide complexes. cost-nectar.eu The primary hydrolysis reaction is:
Sr²⁺ + H₂O ⇌ SrOH⁺ + H⁺ cost-nectar.eu
The equilibrium constant for this reaction has been a subject of detailed study. cost-nectar.eu Density functional theory calculations have been used to investigate the molecular structures of gas-phase strontium hydroxide complexes. nih.gov These studies show that the presence of hydroxyl groups affects the coordination number of the strontium ion. A single hydroxyl group leads to a near-degeneracy of complexes with coordination numbers of 5, 6, and 7. nih.gov The addition of a second hydroxyl group destabilizes the heptacoordinated complexes and weakens the bonds between strontium and the water molecules. nih.gov A third hydroxyl group leads to significant destabilization of both hexa- and heptacoordinated complexes. nih.gov
| Equilibrium Reaction | logK (Baes and Mesmer, 1976) | logK (Nordstrom et al., 1990) | logK (Brown and Ekberg, 2016) |
|---|---|---|---|
| Sr²⁺ + H₂O ⇌ SrOH⁺ + H⁺ | –13.29 | –13.29 | –13.15 ± 0.05 |
Proton transfer is a fundamental process in aqueous solutions containing acids and bases. researchgate.net In hydrated systems of strontium hydroxide, proton transfer occurs readily. The high mobility of hydroxide ions in water is explained by a "structural diffusion" mechanism, where protons are transferred between water molecules via hydrogen bonds, a process often referred to as the Grotthuss mechanism. researchgate.netnih.govresearchgate.net
This mechanism involves the continuous interconversion between hydration complexes, driven by the fluctuations in the solvation shell of the ions. nih.gov Rather than a simple stepwise hopping, recent research suggests that proton transfer in water can involve bursts of activity along "proton wires," which are specific chains of water molecules. nih.gov This can involve the concerted motion of several protons. nih.gov The transfer of a proton from the hydration sphere of a cation to the bulk solution is a key step in many acid-base reactions. researchgate.net
Catalytic Activity and Reaction Mechanisms
Strontium hydroxide octahydrate, Sr(OH)₂·8H₂O, a crystalline solid, is emerging as a compound of interest in the field of catalysis. Its basic nature and the specific properties of its hydrated form contribute to its activity in various chemical transformations. This section delves into the catalytic applications of this compound, with a focus on its role in organic synthesis and solid-liquid interface reactions.
Strontium Hydroxide as a Catalyst in Organic Synthesis (e.g., esterification, transesterification)
Strontium hydroxide, along with other alkaline earth metal hydroxides and oxides, has demonstrated considerable potential as a solid base catalyst in organic synthesis, most notably in esterification and transesterification reactions. These reactions are fundamental in the production of various commercially important chemicals, including biofuels.
The catalytic activity of strontium compounds, in general, stems from their basicity. In the context of transesterification for biodiesel production, strong bases are known to be effective catalysts. The mechanism for base-catalyzed transesterification typically involves the deprotonation of an alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield a fatty acid alkyl ester (biodiesel) and a diglyceride. This process is repeated for the di- and monoglycerides (B3428702) until all three fatty acid chains of the triglyceride have been converted to alkyl esters.
While specific research focusing solely on this compound is still developing, studies on related strontium compounds provide valuable insights. For instance, strontium oxide (SrO), which can be formed from the thermal decomposition of strontium hydroxide, is recognized as a highly effective and reusable heterogeneous catalyst for the transesterification of various vegetable oils. Research on mixed oxides containing strontium, such as Sr-Mg oxides, has shown synergistic effects, leading to enhanced catalytic activity at mild reaction conditions. These mixed oxides exhibit newly formed strong base sites that significantly accelerate the transesterification reaction.
In one study, a bifunctional SrO–ZnO/Al₂O₃ catalyst was successfully used for the simultaneous transesterification and esterification of high-acidic waste cooking oil, highlighting the versatility of strontium-based catalysts. Another study investigating various heterogeneous base catalysts for biodiesel production from waste cooking oil found that barium hydroxide (Ba(OH)₂) exhibited exceptional performance. Given the chemical similarities between barium and strontium, this suggests that strontium hydroxide could also be a highly active catalyst for such transformations.
The table below summarizes the performance of various related alkaline earth metal catalysts in transesterification reactions, providing a comparative context for the potential of this compound.
| Catalyst | Feedstock | Reaction Conditions | Biodiesel Yield (%) | Reference |
| Sr-Mg mixed oxide | Refined palm olein | 60 °C, 75 min, 6:1 methanol (B129727) to oil ratio, 3 wt.% catalyst | 96 | researchgate.net |
| Ba(OH)₂ | Waste cooking oil | Not specified | 92 | conicet.gov.arresearchgate.netresearchgate.netmdpi.com |
| CaO | Waste cooking oil | Not specified | 84 | conicet.gov.arresearchgate.netresearchgate.netmdpi.com |
| SrO–ZnO/Al₂O₃ | High acidic waste cooking oil | Not specified | Not specified | conicet.gov.ar |
It is important to note that the water molecules present in this compound could potentially influence the reaction equilibrium in esterification and transesterification, which are typically reversible reactions where water is a byproduct. However, under specific reaction conditions, the hydrated form might offer advantages in terms of catalyst handling and dispersion. Further dedicated research is necessary to fully elucidate the catalytic performance and reaction kinetics of this compound in these crucial organic transformations.
Solid Base Catalysis in Solid-Liquid Interface Reactions
The application of solid catalysts in reactions involving a liquid phase offers significant advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions compared to homogeneous catalysis. This compound, as a solid base, is well-suited for catalyzing reactions at the solid-liquid interface.
Solid base catalysts can be broadly classified based on their Brønsted or Lewis basicity. The hydroxide ions (OH⁻) in this compound can act as Brønsted bases, accepting protons from other molecules. The catalytic activity of solid bases is often influenced by their surface properties, such as the number and strength of basic sites. For many solid base catalysts, the catalytic activity exhibits a "volcano-shaped" dependence on the pretreatment temperature, where an initial increase in activity is due to the removal of adsorbed water and carbon dioxide, followed by a decrease at higher temperatures due to the loss of basic sites through surface rearrangement.
One area where solid base catalysis at the solid-liquid interface is crucial is in phase transfer catalysis (PTC). In a solid-liquid PTC system, a reactant in the liquid organic phase reacts with a salt in the solid inorganic phase. The phase transfer catalyst facilitates the transport of the reactive anion from the solid phase to the organic phase where the reaction occurs. While specific studies detailing the use of this compound as a catalyst in solid-liquid PTC are limited, the principles of this type of catalysis provide a framework for its potential application.
The mechanism of solid-liquid PTC often involves the solubilization of the solid reactant by the phase transfer catalyst, forming an active ion-pair that is soluble in the organic phase. This ion-pair then participates in the desired reaction. Given that strontium hydroxide is a solid base, it could potentially be used in reactions where a solid base is required to generate a reactive species from a liquid-phase organic substrate.
For instance, in reactions like the Michael addition of active methylene (B1212753) compounds, a solid base can deprotonate the methylene compound at the solid-liquid interface, generating a carbanion. This carbanion can then react with an α,β-unsaturated compound in the liquid phase. Studies on barium hydroxide have shown its effectiveness in catalyzing such reactions under interfacial solid-liquid conditions. The mechanism involves the formation of a carbanion on the strong basic sites of the solid catalyst.
The crystalline structure of this compound, which consists of layers of strontium ions and hydroxide ions separated by water molecules, could also play a role in its catalytic activity at the solid-liquid interface. The accessibility of the basic hydroxide ions to the liquid-phase reactants would be a key factor in determining its catalytic efficacy.
Further research is warranted to explore the full potential of this compound as a solid base catalyst in a variety of solid-liquid interface reactions, including detailed investigations into the reaction mechanisms and the influence of its hydrated nature on catalytic performance.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Strontium Hydroxides
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of strontium hydroxide (B78521) species. These quantum mechanical calculations allow for a detailed understanding of bonding, complex formation, and surface interactions.
Modeling of Aquo and Hydroxide Complexes
DFT calculations have been employed to model the structure and stability of various strontium hydroxide complexes in the gas phase and in aqueous environments. Quantum chemical calculations have explored strontium hydroxide complexes with a varying number of hydroxyl groups, revealing their effects on the coordination number (CN) of the strontium ion. rsc.orgrsc.org
For instance, the presence of a single hydroxyl group can lead to the near-degeneracy of complexes with coordination numbers of 5, 6, and 7. rsc.orgrsc.org As the number of hydroxide ions increases, the coordination environment of the strontium ion is significantly altered. The introduction of a second hydroxide ion tends to destabilize heptacoordinated complexes and weakens the bonds between strontium and water molecules (Sr–OH₂O). rsc.orgrsc.org This effect becomes more pronounced with a third hydroxide group, which strongly destabilizes both hexacoordinated and heptacoordinated complexes due to the increased importance of hydrogen bonding between the hydroxide groups and water molecules. rsc.orgrsc.org
Studies have also highlighted the critical role of explicit water molecules in accurately modeling these complexes. A combined approach that incorporates both explicit solvation shells and a continuum solvation model is often necessary for an accurate representation, especially for highly charged species like the tetrahydroxide complex, which is electronically unstable in the gas phase but can be stabilized by the coordination of water molecules. rsc.orgrsc.org The inclusion of a second explicit solvation shell has been shown to be essential for accurately modeling the aqueous solvation of strontium hydroxides. rsc.orgrsc.org
| Complex | Coordination Number (CN) | Key Findings |
| [Sr(OH)(H₂O)ₓ]⁺ | 5, 6, 7 (near-degenerate) | A single hydroxyl group allows for flexible coordination. rsc.orgrsc.org |
| [Sr(OH)₂(H₂O)ₓ] | Destabilizes CN=7 | The second hydroxide weakens Sr-OH₂O bonds. rsc.orgrsc.org |
| [Sr(OH)₃(H₂O)ₓ]⁻ | Strongly destabilizes CN=6 & 7 | Hydrogen bonding between ligands becomes dominant. rsc.orgrsc.org |
| [Sr(OH)₄]²⁻ | Unstable in gas phase | Stabilized by explicit water molecules. rsc.orgrsc.org |
Investigation of Surface Interactions (e.g., with brucite surfaces)
DFT simulations have been utilized to investigate the interaction of strontium ions and their hydroxide complexes with mineral surfaces, such as brucite (Mg(OH)₂). These studies are crucial for understanding the behavior of strontium in geological and engineered environments, for instance, in the context of nuclear waste storage where strontium can interact with cementitious materials and mineral surfaces. researchgate.net
Research has focused on modeling the adsorption of Sr²⁺ onto the brucite (001) surface. A periodic electrostatic embedded cluster model (PEECM) implemented in computational chemistry codes like TURBOMOLE has been used to create a quantum chemically treated cluster within an infinite array of point charges, providing a realistic model of the brucite surface. researchgate.net These models have been validated by comparing the results with those from periodic DFT studies using codes like CRYSTAL. researchgate.net
The interaction of solvated Sr²⁺ with the hydrated brucite surface has been theoretically modeled by comparing the energy of the adsorbed ion on the surface with that of the solvated ion in the bulk solution. researchgate.net These models often extend the PEECM to include one or two layers of water molecules in both the quantum mechanical and point charge regions, with geometries informed by prior molecular dynamics studies. researchgate.net Such investigations aim to identify the most likely species to interact with the brucite surface in high pH environments. researchgate.net
Analysis of Electron Transfer during Reactions
The analysis of electron transfer (ET) in reactions involving strontium hydroxide can be approached using constrained density functional theory (CDFT). nih.govacs.orgresearchgate.netaalto.fi While specific studies on strontium hydroxide octahydrate are not abundant, the principles of CDFT are broadly applicable. This method allows for the simulation of a system where an electron is constrained to be on a specific part of the system (e.g., on the electrode or in the electrolyte), enabling the calculation of parameters for Marcus theory to predict electron transfer rates. nih.govresearchgate.netaalto.fi
In the context of strontium hydroxide, CDFT could be used to model redox reactions at electrode surfaces or in solution. The calculations would involve defining the initial and final states of the electron transfer and then using CDFT to determine the reaction free energy and the reorganization energy. These parameters are crucial for understanding the kinetics of the reaction. The interaction at the interface between strontium hydroxide species and an electrode would be determined by the nature of the materials involved. nih.govacs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments. By simulating the movement of atoms and molecules over time, MD provides insights into structural properties, hydration dynamics, and transport phenomena.
Classical MD simulations have been extensively used to study the hydration of the Sr²⁺ cation in aqueous solutions. acs.orgresearchgate.neticmp.lviv.ua These simulations have provided detailed information on the structure of the hydration shells, coordination numbers, and the dynamics of water exchange. For instance, MD simulations have shown that the Sr²⁺ ion in aqueous solution has a well-defined first hydration shell with a Sr-O distance of approximately 2.57 Å and a hydration number of around 8.1. acs.org
MD simulations have also been employed to investigate the interaction of strontium species with surfaces, complementing DFT studies. For example, the geometries of water layers on brucite surfaces used in DFT calculations of strontium adsorption are often based on configurations obtained from previous MD simulations. researchgate.net Furthermore, ab initio molecular dynamics (AIMD) can be used to simulate the movement of atoms while treating the electronic structure with quantum mechanics, providing a more accurate description of reactive events and bond breaking/formation. researchgate.netaalto.fiacs.org
Quantum Chemical Calculations of Solvation and Coordination
Quantum chemical calculations provide a detailed picture of the solvation and coordination of strontium hydroxide species at the molecular level. These calculations are essential for understanding the stability and reactivity of these species in solution.
Studies have shown that a combination of a continuum solvation model (like COSMO) and one or two explicit solvation shells is crucial for accurately modeling the hydrolysis of Sr²⁺. rsc.orgrsc.orgresearchgate.net The inclusion of explicit water molecules is necessary to capture the specific hydrogen bonding interactions that play a significant role in the structure and stability of the hydrated complexes. rsc.orgrsc.org
The coordination number of the strontium ion in hydroxide complexes has been a key focus of these calculations. It has been found that the coordination number is sensitive to the number of hydroxide ligands. rsc.orgrsc.org For example, with only a single explicit solvation shell, the most stable mono-, di-, and trihydroxide complexes of strontium exhibit a coordination number of five, which decreases to four for the tetrahydroxide. rsc.org However, the inclusion of a second solvation shell is critical for a more accurate description. rsc.orgrsc.org
The Quantum Theory of Atoms in Molecules (QTAIM) has been used to analyze the nature of the chemical bonds in these complexes. rsc.orgrsc.orgrsc.org QTAIM analysis has revealed that hydroxide ions have a weakening effect on the interaction between strontium and the oxygen atoms of water molecules. This leads to a situation where hydrogen bonding between water molecules becomes energetically more favorable, causing water molecules to move to the second solvation shell rather than directly coordinating with the Sr²⁺ ion. rsc.org
| Computational Method | Key Finding | Reference |
| DFT with COSMO and explicit water | Inclusion of a second explicit solvation shell is essential for accurate modeling. | rsc.orgrsc.org |
| DFT/QTAIM | Hydroxide ions weaken the Sr-OH₂O interaction, promoting second shell occupancy. | rsc.org |
| DFT | The coordination number of Sr²⁺ is dependent on the number of hydroxide ligands. | rsc.orgrsc.org |
Thermodynamic Modeling of Reactions Involving this compound
Thermodynamic modeling is used to predict the feasibility and equilibrium of reactions involving this compound. This can involve the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for various reactions.
While specific thermodynamic modeling studies focused solely on this compound are limited, the principles can be inferred from related systems. For example, thermodynamic investigations of the hydration and dehydration reactions of strontium bromide (SrBr₂) provide a framework for understanding similar processes in strontium hydroxide. dlr.de These studies often involve determining reaction enthalpies and entropies to assess the potential for applications like thermochemical energy storage. dlr.de
DFT calculations can also provide thermodynamic data. The relative Gibbs free energies of different strontium hydroxide complexes, as calculated by DFT, can be used to determine their relative stabilities and predict the predominant species under certain conditions. rsc.org For instance, by calculating the free energies of strontium hydroxide complexes with different coordination numbers and compositions, a statistical analysis can be performed to obtain a mean value and standard deviation of the coordination number as a function of temperature. rsc.org
Computational Prediction of Crystal Structures and Stability
Theoretical investigations into the solid-state structure of this compound are not as extensively reported as its experimental characterization. Experimental studies have firmly established that this compound crystallizes in the tetragonal space group P4/ncc. americanelements.comresearchgate.netresearchgate.net The lattice parameters, as determined by neutron diffraction at various temperatures, provide a precise reference for any computational model.
A comprehensive ab initio prediction of the crystal structure of this compound, which would involve determining the crystal symmetry and atomic positions from fundamental quantum mechanical principles without prior experimental input, does not appear to be available in the current body of scientific literature. Such predictive studies are computationally intensive, particularly for a hydrated compound with a relatively large unit cell and complex hydrogen bonding network.
However, Density Functional Theory (DFT) has been employed to understand the interactions within strontium hydroxide systems. For instance, DFT calculations on gas-phase strontium hydroxide complexes have shed light on the coordination preferences of the strontium ion and the nature of the bonds between strontium, hydroxide ions, and water molecules. These studies are foundational to understanding the forces that stabilize the crystalline octahydrate form.
A recent theoretical study utilized DFT to investigate the mechanisms of CO2 capture on the surfaces of strontium oxide and its hydrates, including this compound. sciforum.net This research inherently required the development of a computational model for the octahydrate's crystal structure. The study focused on the thermodynamics of CO2 adsorption and reaction pathways on the crystal surfaces, indicating that while a computational model was used, the primary goal was not the de novo prediction of the crystal structure itself. sciforum.net The work does, however, underscore the feasibility of applying DFT to this complex hydrated system.
The thermal decomposition of this compound is known to proceed through lower hydrates before forming the anhydrous compound. nist.gov While experimental techniques like thermogravimetric analysis have outlined the stages of dehydration, a detailed computational investigation of the dehydration mechanism and its associated energetics is not prominently featured in the literature. Such a study would involve calculating the energy barriers for the removal of successive water molecules, providing a microscopic understanding of the thermal stability.
The following table summarizes the experimentally determined crystal structure data, which serves as a benchmark for any future computational predictions.
| Parameter | Value | Source |
| Crystal System | Tetragonal | americanelements.comresearchgate.netresearchgate.net |
| Space Group | P4/ncc | americanelements.comresearchgate.netresearchgate.net |
| a (Å) at 298 K (approx.) | ~9.017 | researchgate.net |
| c (Å) at 298 K (approx.) | ~11.603 | researchgate.net |
Note: The lattice parameters show slight variations with temperature as detailed in the cited literature.
Applications in Advanced Materials Science Research
Precursor Material for Ceramic and Oxide Synthesis
Strontium hydroxide (B78521) octahydrate is a preferred strontium source in various wet-chemical synthesis routes. iaea.org It is frequently used for creating complex oxide materials, including those with applications in solid oxide fuel cells (SOFCs) and photocatalysis. labdepotinc.comspectrumchemical.comchibek.comcalpaclab.comgtilaboratorysupplies.com Its solubility in water allows for homogeneous mixing at the molecular level, which is critical for producing materials with uniform composition and desired functionalities.
In the field of energy conversion, Strontium hydroxide octahydrate is utilized as a precursor for synthesizing cathode materials for Solid Oxide Fuel Cells (SOFCs). labdepotinc.comspectrumchemical.comchibek.com SOFCs are promising devices for clean energy production, but their high operating temperatures necessitate the development of new, highly efficient materials. researchgate.netmdpi.com
Research has focused on creating perovskite-type oxides, such as Strontium-doped Lanthanum Manganite (LSM) and other complex compositions, which serve as the cathode. chemrxiv.org The synthesis of these materials often involves methods where strontium hydroxide is a key ingredient. For instance, novel liquid-phase synthesis strategies for preparing Niobium-containing ceramic oxides like SrCo₀.₉Nb₀.₁O₃-δ (SCN) for proton-conducting SOFCs have been demonstrated. researchgate.net This approach, compared to traditional solid-state reactions, allows for a lower phase formation temperature and results in smaller particle sizes, which are beneficial for cathode applications. researchgate.net A cell using an SCN cathode synthesized via this liquid-phase route, which can involve strontium hydroxide as the strontium source, showed a significantly higher peak power density (348 mWcm⁻² at 700°C) compared to one made by a solid-state reaction (204 mWcm⁻² at the same temperature). researchgate.net
This compound is a key precursor in the synthesis of strontium-containing photocatalytic materials. labdepotinc.comspectrumchemical.comgtilaboratorysupplies.com These materials are designed to degrade organic pollutants under light irradiation, offering a promising avenue for environmental remediation. kjmm.orgmdpi.com Strontium titanate (SrTiO₃), a typical perovskite composite oxide, is a focal point of this research due to its unique structure and photocatalytic potential. researchgate.net
Researchers have enhanced the photocatalytic activity of materials by incorporating strontium. For example, doping strontium into Co₃O₄ nanoparticles to form a p-n heterojunction with TiO₂ (TiO₂/Sr–Co₃O₄) has been shown to improve the degradation of dyes like malachite green under solar light. rsc.orgresearchgate.net The large ionic radius of strontium can create defect sites that act as electron traps, reducing the recombination of light-generated electron-hole pairs and enhancing photocatalytic efficiency. mdpi.comresearchgate.net In one study, Fe/Ti-codoped strontium oxide nanoparticles, synthesized hydrothermally using a strontium precursor and a hydroxide solution, achieved approximately 98% removal of methyl orange dye in 90 minutes. researchgate.net Similarly, cobalt-doped strontium titanate [SrTi(₁-ₓ)CoₓO₃] has been synthesized for the degradation of ciprofloxacin (B1669076) under visible light. kjmm.org
Strontium titanate (SrTiO₃) is a material of significant interest for various electronic applications due to its high dielectric constant and large polarization. hanrimwon.com this compound is a common starting material for the synthesis of SrTiO₃ nanoparticles, particularly through hydrothermal methods. researchgate.netnih.gov
One successful approach involves a single-step hydrothermal process where anatase titanium dioxide (TiO₂) and this compound (Sr(OH)₂·8H₂O) are reacted at elevated temperatures (e.g., 220 °C) under strongly alkaline conditions. nih.gov This method yields high-purity, highly crystalline SrTiO₃ nanoparticles, as confirmed by X-ray diffraction (XRD) analysis. nih.gov The hydrothermal method is advantageous as it can produce nano-sized SrTiO₃ powder directly from the liquid phase at relatively low synthesis temperatures. researchgate.net The characteristics of the resulting SrTiO₃ powder, such as particle size and sinterability, are crucial for its performance in advanced electronic components. hanrimwon.com
| Synthesis Method | Precursors | Temperature | Product | Reference |
| Hydrothermal Process | Titanium dioxide (TiO₂), this compound (Sr(OH)₂·8H₂O) | 220 °C | Strontium titanate (SrTiO₃) nanoparticles | nih.gov |
| Polymer Solution | Titanium isopropoxide, Strontium nitrate (B79036) | 1300 °C (calcination) | Cubic Strontium titanate (SrTiO₃) | hanrimwon.com |
| Solid-State Reaction | Strontium carbonate (SrCO₃), Titanium dioxide (TiO₂) | 1100 °C | Strontium titanate (SrTiO₃) | osti.gov |
Barium strontium titanate (BST), with the chemical formula BaₓSr₁-ₓTiO₃, is a ferroelectric solid solution whose dielectric properties can be tuned by adjusting the barium-to-strontium ratio. This makes it a critical material for tunable microwave devices and dynamic random-access memories. Strontium hydroxide is a key aqueous precursor in the wet-chemical synthesis of BST nanoparticles. iaea.org
In one method, crystalline BST nanoparticles were prepared by the decomposition of a Ti-ethylenediamine complex in an aqueous solution containing both barium and strontium hydroxides. iaea.org This process yielded crystalline nanoparticles corresponding to the cubic phase of BST. The properties of the synthesized nanoparticles were found to be dependent on the composition (the value of 'x'). iaea.org
Table: Properties of BaₓSr₁-ₓTiO₃ Nanoparticles Synthesized via Wet-Chemical Decomposition This table presents data on Barium Strontium Titanate nanoparticles synthesized using a method involving strontium hydroxide.
| Composition (x in BaₓSr₁-ₓTiO₃) | Cell Parameter (Å) | Crystallite Size (nm) | Dielectric Constant |
| 0.0 - 1.0 | 3.922 - 4.030 | 35 - 45 | 195 - 3293 |
| Data sourced from Pramanik, N.C., et al. (2009). iaea.org |
The study found that Ba₀.₇Sr₀.₃TiO₃ exhibited the highest dielectric constant at ambient temperature. iaea.org Other methods, such as an inorganic sol-gel process using strontium acetate (B1210297) and a titanium alkoxide in a basic medium, have also been employed to synthesize highly crystalline BST nanoparticles at low temperatures (25-100 °C). researchgate.netresearchgate.net
Development of Strontium-Based Nanomaterials
This compound is a fundamental reagent in the bottom-up synthesis of various strontium-based nanomaterials. nih.gov These nanomaterials, including strontium oxide and more complex structures, are gaining significant attention for applications ranging from medicine to environmental science due to their unique properties at the nanoscale. researchgate.netjournalcsij.comnih.gov The synthesis method is critical in controlling the size, morphology, and crystallinity of the resulting nanoparticles, which in turn dictates their functionality.
Sol-gel and hydrothermal methods are powerful and versatile techniques for producing high-quality nanomaterials. orientjchem.orgrsc.org this compound is often used in these processes, particularly when an aqueous and alkaline environment is required.
The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It has been effectively used to synthesize strontium titanate (SrTiO₃) nanoparticles from this compound and a titanium source. researchgate.netnih.gov This method allows for excellent control over particle composition, size, and morphology by varying parameters like temperature, concentration, and pH. rsc.org
The sol-gel method involves the transition of a system from a liquid "sol" into a solid "gel" phase. While some sol-gel syntheses of strontium-based materials use precursors like strontium nitrate or acetate, the principles are often combined with hydrothermal treatments. orientjchem.orgnih.govacademicjournals.orgrsc.org
A sol-gel-hydrothermal method has been successfully employed to synthesize silver (Ag) nanoparticle-loaded strontium titanate (SrTiO₃) hybrid nanoparticles. In this process, precursor gels containing titanium, silver, and strontium ions are first prepared. These gels are then subjected to hydrothermal treatment in a this compound aqueous solution at high temperatures (e.g., 230 °C). nih.gov This final step facilitates the conversion into the desired Ag-SrTiO₃ hybrid nanoparticles with a dendritic morphology. nih.gov
Table: Synthesis Parameters for Ag-SrTiO₃ Hybrid Nanoparticles This table outlines the conditions for a sol-gel-hydrothermal synthesis process using this compound.
| Synthesis Step | Reagents/Materials | Temperature | Duration | Outcome |
| Gel Preparation | Titanium oxide precursor gels with Ag⁺ and Sr²⁺ ions | 120 °C (drying) | - | Dried precursor gels |
| Hydrothermal Treatment | Precursor gels, this compound solution | 230 °C | 6 hours | Ag-SrTiO₃ hybrid nanoparticles |
| Data sourced from research on sol-gel-hydrothermal synthesis. nih.gov |
Thin Film Fabrication for Optoelectronic Applicationsamericanelements.comresearchgate.net
This compound serves as a crucial precursor in the fabrication of strontium-based thin films for a variety of optoelectronic applications. sigmaaldrich.com Thin film deposition is a cornerstone of manufacturing high-performance optoelectronic devices, as it allows for the precise engineering of materials at the nanoscale. vinci-technologies.com The properties of these devices are intrinsically linked to the ability to create complex structures with tailored electrical, optical, and structural characteristics. vinci-technologies.com
One of the primary uses of strontium hydroxide is in the synthesis of strontium titanate (SrTiO₃) thin films. researchgate.net The hydrothermal-electrochemical method is one such technique where polycrystalline SrTiO₃ thin films have been successfully prepared on titanium substrates using a strontium hydroxide solution. researchgate.net This process, conducted at temperatures ranging from 100°C to 200°C, can produce smooth, homogeneous films without significant defects. researchgate.net Furthermore, by employing a flow system in this method, it is possible to fabricate dense, single-phase films with controlled grain sizes, making it an environmentally friendly and cost-effective route for producing high-quality thin films for functionally graded ferroelectric materials. researchgate.net
The sol-gel method is another important technique where strontium hydroxide can be used as a precursor to fabricate strontium-based thin films for various catalytic and optoelectronic applications. sigmaaldrich.com This approach allows for the low-temperature synthesis of various strontium titanates, which are noted for their high sinter activity and low impurity content. rsc.org The development of novel strontium precursors is also an active area of research to improve atomic layer deposition (ALD) processes for creating strontium oxide (SrO) thin films, which are integral components of materials like strontium titanate (STO) and barium strontium titanate (BST). researchgate.net
Table 2: Thin Film Fabrication Methods Using Strontium Hydroxide Precursors
| Fabrication Method | Resulting Thin Film | Key Process Details | Applications |
|---|---|---|---|
| Hydrothermal-Electrochemical | Polycrystalline SrTiO₃ | Uses Sr(OH)₂ solution and a titanium substrate at 100-200°C. researchgate.net | Ferroelectric materials, optoelectronics. researchgate.net |
| Sol-Gel | Sr-based thin films (e.g., SrTiO₃) | Involves the conversion of a gel to a solid thin film. sigmaaldrich.comrsc.org | Catalysis, optoelectronics. sigmaaldrich.com |
| Atomic Layer Deposition (ALD) | Strontium Oxide (SrO) | Requires advanced Sr precursors for controlled deposition. researchgate.net | Component in STO and BST thin films. researchgate.net |
Integration in Perovskite Solar Cellsamericanelements.com
This compound is a valuable compound in the advancement of perovskite solar cell technology. sigmaaldrich.com Its application as a precursor material can lead to the fabrication of perovskite solar cells with enhanced performance. sigmaaldrich.com The integration of strontium, even in small quantities, into lead-based hybrid quadruple cation perovskite solar cells has been shown to systematically increase the open-circuit voltage (V_oc) in p-i-n type architectures. rsc.org
Research has demonstrated that the addition of strontium to the precursor solutions induces a beneficial modification of the perovskite surface without the need for post-treatment processes. rsc.org This modification results in a significant reduction of non-radiative recombination losses within the neat perovskite layer. rsc.org It has been observed that strontium tends to segregate at the surface of the perovskite, leading to important changes in morphology and energetics. rsc.org Specifically, the strontium-enriched surface exhibits a wider bandgap and a more n-type character, which is accompanied by stronger surface band bending. rsc.org
These changes lead to a notable increase in the quasi-Fermi level splitting in the neat perovskite due to reduced surface recombination. rsc.org More critically, there is a substantial reduction in losses attributed to non-radiative recombination at the interface with the electron-transporting layer. rsc.org As a consequence, solar cells incorporating strontium have achieved high power conversion efficiencies (PCE) of up to 20.3% and open-circuit voltages as high as 1.18 V, with further improvements to nearly 1.23 V possible through the addition of a thin polymer interlayer. rsc.org
Table 3: Impact of Strontium Integration in Perovskite Solar Cells
| Parameter | Observation with Strontium Addition | Underlying Mechanism |
|---|---|---|
| Open-Circuit Voltage (V_oc) | Systematic increase (up to 1.23 V). rsc.org | Reduction of non-radiative recombination losses. rsc.org |
| Power Conversion Efficiency (PCE) | Enhanced performance (up to 20.3%). rsc.org | Beneficial surface modification of the perovskite. rsc.org |
| Perovskite Surface | Sr segregation, wider bandgap, more n-type. rsc.org | Changes in morphology and energetics. rsc.org |
Application in Strontium-Based Cements for Enhanced Durabilitynih.gov
Strontium compounds, including those that can be synthesized from strontium hydroxide, are being investigated for their potential to enhance the durability and bioactivity of cements, particularly in dental and orthopedic applications. frontiersin.org While strontium hydroxide itself is a strong base, its role is often as a precursor to other strontium-containing phases within the cement matrix. The incorporation of strontium into calcium-based cements can impart beneficial properties, including improved mechanical strength and antimicrobial activity. frontiersin.org
In the context of dental cements, strontium substitution in calcium silicate-based cements has been shown to enhance radiopacity, a crucial property for root canal filling materials. elsevierpure.com Although the hydration process may be slightly delayed with strontium substitution, the resulting hydration products, such as calcium silicate (B1173343) hydrate (B1144303) and calcium hydroxide, remain the same. elsevierpure.com Importantly, the radiopacity of strontium-substituted cement can be significantly higher than that of cements containing other common radiopacifying agents. elsevierpure.com
Furthermore, strontium-releasing cements have demonstrated notable antimicrobial properties. nih.gov The release of strontium ions can lead to an increase in the local pH, creating an environment that is less favorable for the growth of various bacterial species associated with infections like peri-implantitis. nih.gov Studies have shown that strontium-containing cements can inhibit the growth of bacteria such as S. mitis, S. epidermidis, A. actinomycetemcomitans, E. coli, and P. gingivalis. nih.gov This antimicrobial effect, combined with the potential to enhance bone formation, makes strontium-containing cements promising materials for improving the long-term durability and success of medical implants. frontiersin.org
Environmental Science and Remediation Research Applications
Advanced Water Treatment Systems for Impurity and Heavy Metal Removal
Strontium hydroxide's strong basicity and reactivity make it a candidate for water treatment processes aimed at removing various contaminants. samaterials.com Its application often involves its role in precipitating impurities and adjusting pH levels, which can enhance the removal of heavy metals and other unwanted ions from wastewater. samaterials.com Strontium-based nanomaterials, in general, are being investigated for their efficacy in removing a wide range of pollutants, including heavy metals and inorganic ions, through adsorption and degradation processes. researchgate.net
The resemblance of strontium to calcium and magnesium makes it suitable for various wastewater treatment applications. researchgate.net Research into strontium-based nanomaterials highlights their promising properties, such as large surface area and stability in water, which are advantageous for removing contaminants. researchgate.net While specific studies focusing solely on strontium hydroxide (B78521) octahydrate are part of a broader field, the principles of using alkaline agents for precipitation are well-established. For instance, in lime softening processes used to remove strontium from water, the pH is a critical factor, with removal efficiency changing significantly with pH adjustments. nih.gov This principle underpins the potential use of strontium hydroxide for removing other metal ions that precipitate at high pH.
Table 1: Research on Strontium-Based Materials for Water Contaminant Removal
| Contaminant Type | Removal Method | Key Findings | Reference |
|---|---|---|---|
| Heavy Metals, Dyes, Antibiotics | Adsorption/Degradation by Sr-based nanomaterials | Strontium's similarity to calcium makes it highly suitable for wastewater treatment. Hydrothermal and co-precipitation are common synthesis methods for these nanomaterials. | researchgate.net |
| General Impurities | Precipitation and pH adjustment | Utilized in water treatment to precipitate impurities and manage pH levels. | samaterials.com |
Theoretical Studies on CO2 Capture Technologies
Theoretical research, particularly using density functional theory (DFT), has been employed to investigate the potential of strontium hydroxide and its various hydrated forms for carbon dioxide (CO2) capture. sciforum.netosti.gov These studies explore the fundamental mechanisms of how CO2 interacts with strontium-based sorbents. researchgate.net Strontium oxide (SrO) is a recognized material for CO2 capture via a reversible carbonation-calcination cycle. In the presence of water, SrO forms strontium hydroxide and its hydrates, including strontium hydroxide octahydrate (Sr(OH)₂·8H₂O). sciforum.net
Computational studies analyze the interaction of CO2 with the crystal surfaces of strontium hydroxide and its hydrates. sciforum.netosti.gov The process involves the adsorption of CO2 onto the surface, leading to the formation of carbonates through electron transfer. sciforum.net The presence of water and the degree of hydration play a crucial role in the thermodynamics and kinetics of CO2 capture. researchgate.net
Key findings from these theoretical studies indicate:
Influence of Hydration: The hydration of strontium oxide generally increases the surface adsorption energy for CO2. However, the monohydrate (Sr(OH)₂·H₂O) shows more thermodynamically favorable CO2 adsorption compared to the anhydrous and octahydrate forms. sciforum.net
Reaction Pathways: The specific reaction pathway depends on the level of hydration. On the surfaces of anhydrous and octahydrate strontium hydroxide, the formation of bicarbonate is the preferred pathway. sciforum.net In contrast, for SrO and the monohydrate, direct carbonate formation is favored. sciforum.net
Energy Barriers: Water can facilitate the CO2 adsorption process by lowering the energy barrier for proton transfer, a key step in the reaction. researchgate.net
These theoretical investigations provide fundamental insights that are essential for designing and optimizing strontium-based materials for efficient CO2 capture technologies. sciforum.net
Table 2: Theoretical CO2 Capture Performance of Strontium Hydroxide Hydrates
| Hydration State | Preferred Reaction Product | Thermodynamic Favorability of CO2 Adsorption | Role of Water | Reference |
|---|---|---|---|---|
| Sr(OH)₂ (Anhydrous) | Bicarbonate | Less favorable than monohydrate | - | sciforum.net |
| Sr(OH)₂·H₂O (Monohydrate) | Carbonate | More favorable than anhydrous and octahydrate | - | sciforum.net |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Scalability
The development of efficient, cost-effective, and environmentally benign methods for synthesizing strontium hydroxide (B78521) octahydrate is a primary focus of ongoing research. Conventional methods are being re-evaluated in the context of green chemistry principles and industrial scalability.
Green Synthesis: A significant emerging trend is the use of biological materials for the synthesis of strontium compounds, particularly strontium oxide nanoparticles which can be subsequently hydrated. rsc.orgresearchgate.net These "green" routes use plant extracts, such as from Albizia julibrissin or walnut shells, which contain biomolecules that act as reducing and stabilizing agents. rsc.orgmdpi.com This eco-friendly approach avoids harsh chemicals and can offer better control over particle size and morphology. rsc.org Research is ongoing to determine if these methods can be adapted for the direct, scalable production of high-purity strontium hydroxide octahydrate.
Utilization of Industrial Byproducts: To improve economic viability and reduce environmental impact, methods are being developed to produce high-purity strontium hydroxide from industrial waste. One such patented method utilizes strontium slag, a byproduct of other industrial processes, as the starting material. wipo.int Another approach involves a process that co-produces valuable sodium sulfide (B99878) alongside strontium hydroxide, creating a more atom-efficient and cost-effective manufacturing cycle. google.com
Innovative Processing Techniques: Researchers are also exploring novel mechanical and chemical processing techniques. One method involves the direct pulverization of celestite (strontium sulfate (B86663) ore) with a solid alkali compound like sodium hydroxide. google.com This mechanochemical approach is presented as a simpler and less expensive route compared to traditional multi-step reduction roasting methods. google.com Additionally, low-temperature chemical precipitation methods are being refined to produce strontium hydroxide nanoparticles in an aqueous medium without organic solvents, offering a simple and low-cost production pathway. researchgate.net
Interactive Table: Comparison of Synthetic Approaches for Strontium Compounds
| Method | Precursors | Key Features | Potential Advantages |
| Green Synthesis | Strontium Salt (e.g., Sr(NO₃)₂), Plant Extract (e.g., Albizia julibrissin) | Eco-friendly, uses biomolecules as capping/reducing agents. rsc.org | Environmentally benign, control over nanoparticle morphology. rsc.org |
| Industrial Byproduct Utilization | Strontium Slag, Acids, NaOH | Recycles industrial waste. wipo.int | Reduces pollution, improves resource utilization. wipo.int |
| Co-Production Process | Celestite, Coal, NaOH | Produces Sr(OH)₂ and Na₂S simultaneously. google.com | Improved economic benefit, short process flow. google.com |
| Mechanochemical Synthesis | Celestite, Solid NaOH | Direct pulverization and reaction of raw materials. google.com | Simpler process, potentially lower cost. google.com |
| Aqueous Precipitation | Strontium Salt, Strong Base (e.g., NaOH) | Precipitation from an aqueous solution. wikipedia.org | Simple, common laboratory method for producing fine powder. wikipedia.org |
Deeper Mechanistic Understanding of Surface Reactions and Catalysis
While strontium hydroxide is known to be a strong base and effective catalyst, future research aims to develop a more profound mechanistic understanding of its role in surface reactions. This knowledge is critical for optimizing existing catalytic processes and designing new ones.
Catalysis in Organic Synthesis: Strontium hydroxide is an effective catalyst for key organic reactions like transesterification and aldol (B89426) condensation due to its nature as a strong base. wikipedia.orglibretexts.org
Transesterification: In this reaction, used in processes like biodiesel production, the hydroxide ion (from dissolved Sr(OH)₂) deprotonates an alcohol to form a highly nucleophilic alkoxide ion. srsintl.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of an ester, leading to the exchange of the alkoxy group through a tetrahedral intermediate. srsintl.comyoutube.com Future studies could focus on the precise role of the Sr²⁺ cation in stabilizing the tetrahedral intermediate and influencing reaction kinetics.
Aldol Condensation: This reaction creates crucial carbon-carbon bonds. libretexts.org Strontium hydroxide facilitates the reaction by abstracting an alpha-hydrogen from a carbonyl compound to form a resonance-stabilized enolate ion. nih.govkhanacademy.org This enolate then acts as a nucleophile, attacking another carbonyl compound. youtube.com Deeper investigation is needed to understand how surface structure and crystal morphology of solid strontium hydroxide influence the selectivity and rate of these reactions, particularly in heterogeneous catalysis.
Surface Interactions and Environmental Applications: Density Functional Theory (DFT) studies have begun to unravel the mechanism of carbon dioxide capture on the surfaces of strontium hydroxide and its various hydrates. These models show that CO₂ interacts with the surfaces, leading to the formation of carbonate species through electron transfer. Further research, combining computational and experimental surface science techniques, will provide a more detailed picture of these gas-solid interactions, which is vital for developing more efficient carbon capture materials.
Antimicrobial Mechanisms: The observed antimicrobial properties of strontium hydroxide against bacteria associated with conditions like peri-implantitis open a new avenue of research. nih.gov Studies show that Sr(OH)₂ can achieve complete growth inhibition of certain bacterial strains. nih.gov The exact mechanism is a key area for future investigation, likely involving disruption of the bacterial cell membrane and metabolic processes due to the high local pH and specific ionic effects.
Advanced Computational Modeling and Multi-scale Simulations
To accelerate the discovery and optimization of strontium hydroxide-based materials, researchers are increasingly turning to advanced computational techniques. These methods allow for the prediction of material properties and reaction outcomes, reducing the need for extensive trial-and-error experimentation.
Quantum Chemical Modeling: Density Functional Theory (DFT) has proven to be a powerful tool for investigating strontium hydroxide at the atomic level. It has been employed to:
Elucidate the mechanisms of CO₂ capture on the surfaces of SrO and its hydrates, including the octahydrate form.
Develop models describing the behavior of strontium's aquo and hydroxide complexes, particularly their interaction with mineral surfaces, which is relevant for managing radioactive strontium in nuclear waste environments.
Multi-scale Simulations: The properties and behavior of materials often depend on phenomena occurring across different length and time scales. libretexts.org Future research will increasingly apply multi-scale simulation techniques, which bridge these scales:
Atomic Scale (Quantum Mechanics): Provides fundamental understanding of bonding and electronic structure.
Mesoscale (e.g., Phase-Field Models): Simulates the evolution of microstructure, such as crystal growth and phase transformations.
By integrating these different levels of simulation, researchers can build comprehensive models that predict how synthesis conditions for this compound will affect its crystal structure, and how that structure will, in turn, dictate its performance in applications like catalysis or CO₂ capture.
Development of Tailored this compound-Derived Materials for Specific Applications
This compound serves as a versatile and valuable precursor for the synthesis of a wide range of advanced materials with tailored properties. wikipedia.org The ability to control the purity and form of the initial hydroxide allows for fine-tuning the characteristics of the final product.
Advanced Catalysts: It is used to create sophisticated catalytic systems. For example, modifying a Mg-Al mixed oxide catalyst with strontium was shown to alter the distribution of acidic and basic sites, with the formation of Sr(OH)₂ and SrO phases increasing the number of strong basic sites and influencing the selectivity of ethanol (B145695) conversion reactions. mdpi.com
Functional Nanomaterials: Strontium hydroxide is a key starting material for producing strontium-based nanomaterials via methods like sol-gel hydrothermal synthesis. wikipedia.org This includes the fabrication of:
Perovskite Solar Cells: Strontium-containing compounds are used to enhance the performance and stability of these next-generation photovoltaic devices. wikipedia.org
Photocatalysts: Materials such as nanorod-shaped strontium tin hydroxide, synthesized hydrothermally, have shown excellent performance in the photodegradation of organic pollutants under UV irradiation. researchgate.net
Bioactive Materials: In the biomedical field, strontium compounds derived from strontium hydroxide are of great interest. Strontium-containing bioactive glasses and strontium-doped hydroxyapatite (B223615) are being developed for bone tissue engineering, as the release of strontium ions can stimulate bone formation and reduce bone resorption. nih.govfrontiersin.org Another example is the synthesis of gallium-strontium layered double hydroxide composite coatings on titanium implants, designed to enhance both antibacterial properties and bone integration. researchgate.net
Interactive Table: Examples of Materials Derived from Strontium Hydroxide
| Derived Material | Synthesis Method | Target Application | Reference |
| Strontium-modified MgAlO Catalyst | Impregnation | Catalytic conversion of ethanol | mdpi.com |
| Sr-based Nanomaterials | Sol-gel hydrothermal | Perovskite solar cells, catalysis | wikipedia.org |
| Strontium Tin Hydroxide Nanorods | Hydrothermal synthesis | Photocatalysis | researchgate.net |
| Gallium-Strontium LDH Coating | Hydrothermal synthesis | Antibacterial and osteogenic implants | researchgate.net |
| Strontium-doped Bioactive Glass | Melt-quenching or Sol-gel | Bone tissue engineering | frontiersin.org |
Investigation of this compound in Interdisciplinary Research Fields
The unique properties of this compound and its derivatives are enabling their application in diverse and interdisciplinary fields, bridging chemistry with environmental science, medicine, and materials engineering.
Environmental Remediation: Strontium-based materials are being actively investigated for their potential to clean up environmental contaminants. Porous materials and hydroxyapatite-based sorbents are being developed for the selective removal of pollutants, including heavy metals and radioactive strontium (⁹⁰Sr), from aqueous solutions. nih.govnih.gov The high affinity of these materials for strontium ions makes them promising candidates for treating contaminated groundwater and industrial effluent. nih.govacs.org
Biomedical and Dental Applications: The biological activity of the strontium ion (Sr²⁺) is a major driver of interdisciplinary research.
Bone Tissue Engineering: Because strontium can promote bone formation and inhibit bone resorption, a vast amount of research is dedicated to incorporating it into biomaterials like bioactive glasses, cements, and polymer scaffolds to treat osteoporosis and repair bone defects. nih.govfrontiersin.orgnih.gov
Osteoimmunomodulation: Emerging research is exploring how strontium can modulate the local immune environment to be more favorable for bone healing, for instance by influencing the behavior of immune cells like macrophages. frontiersin.org
Antimicrobial Applications: Strontium hydroxide itself has demonstrated potent antimicrobial and bactericidal effects against pathogens that cause dental implant infections. nih.gov This direct application in creating antimicrobial surfaces and treatments is a significant area of research at the intersection of materials science and microbiology. nih.govmdpi.com
Nuclear Decommissioning: In the field of nuclear engineering, understanding the chemistry of strontium hydroxide is crucial for managing the legacy of nuclear fuel storage ponds. Computational models of strontium hydroxide complexes are being developed to predict their interaction with container materials and to devise strategies for safely decommissioning these facilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
